N-(2,4-difluorophenyl)-2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-[3’-(4-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide is a complex organic compound that features a spiro[indole-thiazolidine] core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[3’-(4-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide typically involves multi-step organic reactions. Common steps may include:
- Formation of the indole core.
- Introduction of the thiazolidine ring.
- Coupling of the fluorophenyl groups.
- Final acetamide formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazolidine rings.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Halogen atoms (fluorine) in the phenyl rings may be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-[3’-(4-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and thiazolidine structures can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-thiazolidine] derivatives: Compounds with similar core structures.
Fluorophenyl derivatives: Compounds with fluorinated phenyl rings.
Uniqueness
The uniqueness of N-(2,4-difluorophenyl)-2-[3’-(4-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O3S/c25-14-5-8-16(9-6-14)30-22(32)13-34-24(30)17-3-1-2-4-20(17)29(23(24)33)12-21(31)28-19-10-7-15(26)11-18(19)27/h1-11H,12-13H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQAHUNMJVICJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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